

The Solubility Profile of Gemfibrozil-d6 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Gemfibrozil-d6

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This technical guide provides a comprehensive overview of the solubility of **Gemfibrozil-d6**, a deuterated internal standard of the lipid-regulating agent Gemfibrozil. Understanding the solubility of **Gemfibrozil-d6** in various organic solvents is critical for a range of applications, including the preparation of stock solutions for in vitro and in vivo studies, analytical method development, and formulation studies. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key processes to aid in laboratory practice.

Introduction to Gemfibrozil-d6

Gemfibrozil-d6 is a stable, isotopically labeled form of Gemfibrozil, where six hydrogen atoms on the dimethyl groups have been replaced with deuterium. It is primarily used as an internal standard for the quantification of Gemfibrozil in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).^{[1][2]} The structural similarity and mass difference make it an ideal internal standard, co-eluting with the analyte of interest while being distinguishable by its mass-to-charge ratio.

Chemical Properties of **Gemfibrozil-d6**:

Property	Value
Molecular Formula	C ₁₅ H ₁₆ D ₆ O ₃
Molecular Weight	256.4 g/mol [2]
Appearance	White Solid[3]
Purity	≥99% deuterated forms (d ₁ -d ₆)[2]
Storage	-20°C[2]

Solubility Data of Gemfibrozil-d6

Quantitative solubility data for **Gemfibrozil-d6** in a wide range of organic solvents is not extensively published. However, qualitative information from suppliers indicates its solubility in common laboratory solvents.

Table 1: Qualitative Solubility of **Gemfibrozil-d6** in Select Organic Solvents

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Soluble[2]
Methanol	Soluble[2]
Acetonitrile	Soluble (Commercially available as a 100 µg/ml solution)[4]

Solubility Data of Gemfibrozil (Non-Deuterated)

Due to the limited availability of quantitative solubility data for **Gemfibrozil-d6**, the solubility of its non-deuterated counterpart, Gemfibrozil, can serve as a valuable reference point. The physicochemical properties of deuterated and non-deuterated isotopologues are generally very similar, and thus their solubility in various organic solvents is expected to be comparable. The following table summarizes the mole fraction solubility of Gemfibrozil in twelve different organic solvents at various temperatures, as reported in a comprehensive study.[5]

Table 2: Mole Fraction Solubility (x) of Gemfibrozil in Various Organic Solvents at Different Temperatures (K)[5]

Solvent	298.2 K	303.2 K	308.2 K	313.2 K	318.2 K
Water	1.89×10^{-6}	2.21×10^{-6}	2.56×10^{-6}	2.89×10^{-6}	3.24×10^{-6}
Methanol	4.15×10^{-2}	4.67×10^{-2}	5.21×10^{-2}	5.89×10^{-2}	6.41×10^{-2}
Ethanol	5.24×10^{-2}	5.98×10^{-2}	6.81×10^{-2}	7.45×10^{-2}	8.23×10^{-2}
Isopropanol	6.84×10^{-2}	7.69×10^{-2}	8.52×10^{-2}	9.41×10^{-2}	1.05×10^{-1}
1-Butanol	8.21×10^{-2}	9.15×10^{-2}	1.02×10^{-1}	1.13×10^{-1}	1.25×10^{-1}
2-Butanol	7.98×10^{-2}	8.91×10^{-2}	9.98×10^{-2}	1.11×10^{-1}	1.23×10^{-1}
Ethylene Glycol	3.21×10^{-2}	3.54×10^{-2}	3.98×10^{-2}	4.32×10^{-2}	4.78×10^{-2}
Propylene Glycol	4.56×10^{-2}	5.01×10^{-2}	5.67×10^{-2}	6.21×10^{-2}	6.87×10^{-2}
Polyethylene Glycol-400	9.89×10^{-2}	1.11×10^{-1}	1.24×10^{-1}	1.35×10^{-1}	1.48×10^{-1}
Ethyl Acetate	8.99×10^{-2}	1.01×10^{-1}	1.13×10^{-1}	1.26×10^{-1}	1.41×10^{-1}
Dimethyl Sulfoxide	1.15×10^{-1}	1.26×10^{-1}	1.39×10^{-1}	1.51×10^{-1}	1.65×10^{-1}
Transcutol® (THP)	1.32×10^{-1}	1.45×10^{-1}	1.58×10^{-1}	1.69×10^{-1}	1.81×10^{-1}

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **Gemfibrozil-d6** in various organic solvents, adapted from established shake-flask methods.[5]

Materials and Equipment:

- **Gemfibrozil-d6** (crystalline solid)

- Organic solvents of interest (analytical grade or higher)
- Analytical balance (± 0.1 mg accuracy)
- Isothermal shaker or water bath with temperature control
- Centrifuge
- Vials with screw caps
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
- Volumetric flasks and pipettes

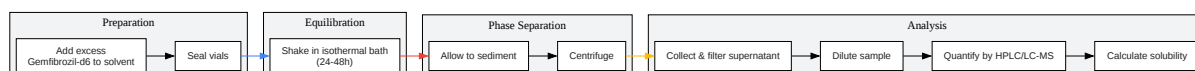
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **Gemfibrozil-d6** to a series of vials, each containing a known volume of the selected organic solvent.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an isothermal shaker set to the desired temperature.
 - Allow the mixtures to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the undissolved solid.

- Centrifuge the vials at a high speed to further separate the solid and liquid phases.
- Sample Collection and Dilution:
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.
 - Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
 - Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of **Gemfibrozil-d6**.
 - Prepare a calibration curve using standard solutions of **Gemfibrozil-d6** of known concentrations to accurately quantify the amount in the saturated solutions.
- Calculation of Solubility:
 - Calculate the solubility of **Gemfibrozil-d6** in the respective solvent at the given temperature based on the concentration determined and the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Gemfibrozil-d6**.



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Caption: Experimental workflow for the determination of **Gemfibrozil-d6** solubility.

Conclusion

This technical guide provides a summary of the available solubility information for **Gemfibrozil-d6** and its non-deuterated analog, Gemfibrozil. While quantitative data for the deuterated form is sparse, the provided data for Gemfibrozil serves as a strong proxy for researchers and scientists. The detailed experimental protocol and workflow diagram offer a practical framework for laboratories to determine the solubility of **Gemfibrozil-d6** in specific solvents of interest, thereby facilitating its effective use in drug development and analytical applications.

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